N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide
Description
N-[4-[(4-Fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a sulfinylmethyl linker bridging a 4-fluorophenyl group and a phenyl ring substituted with a trifluoromethylbenzamide moiety.
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4NO2S/c22-17-6-10-19(11-7-17)29(28)13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBXELWWKIBZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinylmethyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinylmethyl group can yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the sulfinylmethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. This can result in modulation of biological activities, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 303150-98-3)
- Structural Similarities : Both compounds share a trifluoromethylbenzamide core and a substituted phenyl group. However, the comparator replaces the sulfinylmethyl-4-fluorophenyl group with a 4-benzylpiperazinylphenyl moiety.
- Physicochemical Properties :
- Functional Implications : The benzylpiperazine group enhances solubility and may improve blood-brain barrier penetration, making this analog more suitable for central nervous system targets .
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Structural Similarities : Features a fluorophenyl group and a sulfamoyl-linked benzamide. The sulfamoyl group differs from the sulfinylmethyl linker in the target compound.
- Bioactivity: Sulfamoyl derivatives are often associated with kinase inhibition or antimicrobial activity, whereas sulfinyl groups may modulate redox-sensitive targets .
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS 883028-23-7)
- Structural Similarities : Shares the trifluoromethylbenzamide core but substitutes the sulfinylmethyl-4-fluorophenyl group with a nitro-functionalized phenyl ring.
- Physicochemical Contrasts: Molecular Weight: 324.26 g/mol (lighter due to the absence of sulfinyl and fluorophenyl groups).
Bicalutamide (CAS 90357-06-5)
- Structural Similarities : Contains a trifluoromethyl group and a sulfonyl-linked fluorophenyl moiety.
- Functional Contrasts: Pharmacological Role: Bicalutamide is a non-steroidal antiandrogen used in prostate cancer therapy, highlighting the therapeutic relevance of trifluoromethyl-sulfonyl pharmacophores . Sulfonyl vs. Sulfinyl: The sulfonyl group in bicalutamide is oxidation-resistant, whereas the sulfinyl group in the target compound may participate in redox interactions .
Comparative Data Table
Biological Activity
N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide, with CAS number 338398-79-1, is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzamides and is characterized by its complex molecular structure, which includes multiple functional groups that may interact with various biological targets.
- Molecular Formula : C21H15F4NO2S
- Molecular Weight : 421.41 g/mol
- Structural Features : The compound features a sulfinyl group, trifluoromethyl group, and a phenyl ring, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The presence of the sulfinyl and trifluoromethyl groups suggests potential inhibition of certain enzymatic pathways or modulation of receptor activities.
Potential Targets
- PARP Inhibition : Similar compounds have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
- Kinase Pathways : The compound may also interact with non-receptor tyrosine kinases involved in T-cell signaling pathways, affecting immune responses .
In Vitro Studies
Research has indicated that derivatives of benzamide compounds exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies on similar compounds have demonstrated their ability to inhibit angiogenesis, a critical process in tumor growth .
Case Studies
- Cancer Cell Lines : In vitro assays using breast and prostate cancer cell lines have shown that compounds with similar structures can significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
- Animal Models : Animal studies involving models of tumor growth have reported that treatment with benzamide derivatives leads to reduced tumor size and metastasis, indicating potential therapeutic applications in oncology .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
